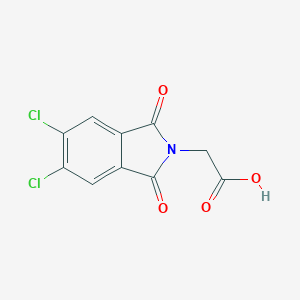

2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO4/c11-6-1-4-5(2-7(6)12)10(17)13(9(4)16)3-8(14)15/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYSAUZLKMKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351873 | |

| Record name | (5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111104-25-7 | |

| Record name | (5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid, a halogenated phthalimide derivative of significant interest in medicinal chemistry and materials science. The document details the compound's physicochemical properties, outlines a robust, reproducible synthesis protocol, and discusses its potential applications, particularly as a versatile building block in the development of novel therapeutics. By integrating structural analysis with functional insights, this guide serves as an essential resource for researchers engaged in the design and synthesis of complex molecular architectures.

Introduction: The Strategic Value of Halogenated Phthalimides

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide group, is a privileged structure in medicinal chemistry.[1] Its rigid, planar geometry and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a wide range of biologically active molecules, from anti-inflammatory agents to groundbreaking immunomodulators. The introduction of halogen atoms, specifically chlorine, onto the aromatic ring of the phthalimide core significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making compounds like this compound highly valuable synthons.[2]

This compound uniquely combines the dichlorinated phthalimide core with a flexible acetic acid linker, offering a reactive handle for further chemical elaboration.[3] The carboxylic acid moiety allows for straightforward amide bond formation or esterification, enabling its conjugation to other molecules of interest, such as peptides, targeting ligands, or payload domains in antibody-drug conjugates (ADCs). The inherent biological activities of the isoindoline-1,3-dione core, which can range from analgesic to anticancer effects, further underscore the potential of this molecule as a foundational element in drug discovery campaigns.[2][4][5] This guide aims to provide the foundational knowledge required to effectively utilize this potent chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This compound is a solid, white crystalline compound at room temperature.[6] Its key identifiers and computed properties are summarized below, providing a data-rich foundation for experimental design.

| Property | Value | Source |

| IUPAC Name | 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetic acid | PubChem |

| CAS Number | 111104-25-7 | PubChem[7] |

| Molecular Formula | C₁₀H₅Cl₂NO₄ | PubChem[7] |

| Molecular Weight | 274.06 g/mol | ChemBK[8] |

| Canonical SMILES | C1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)O | PubChem[7] |

| InChIKey | LHYSAUZLKMKURN-UHFFFAOYSA-N | PubChem[7] |

| Topological Polar Surface Area | 74.7 Ų | PubChem[7] |

| Hydrogen Bond Donors | 1 | PubChem[7] |

| Hydrogen Bond Acceptors | 4 | PubChem[7] |

| Rotatable Bonds | 2 | PubChem[7] |

| XLogP3 | 1.7 | PubChem[7] |

| Storage Conditions | 2-8°C, Sealed in dry environment | BLDpharm[9], ChemBK[8] |

Synthesis and Purification: A Validated Protocol

The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry.[10][11] The most direct and efficient pathway to this compound involves the condensation of 4,5-dichlorophthalic anhydride with glycine. This reaction proceeds via nucleophilic attack of the amino group of glycine on one of the anhydride carbonyls, followed by an intramolecular cyclization and dehydration to form the stable imide ring.

Causality in Experimental Design

The choice of glacial acetic acid as the solvent is strategic; it serves as both a reaction medium and a catalyst.[12] Acetic acid facilitates the reaction by protonating the anhydride carbonyls, increasing their electrophilicity, and also assists in the final dehydration step.[12] The elevated temperature (reflux) is necessary to overcome the activation energy for the dehydration, driving the reaction to completion. The purification by recrystallization from an ethanol/water mixture is chosen to effectively remove any unreacted starting materials or the intermediate phthalamic acid, leveraging the target compound's lower solubility in the cooled solvent mixture.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dichlorophthalic anhydride (1.0 eq), glycine (1.1 eq), and glacial acetic acid (5 mL per gram of anhydride).

-

Heating: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. The solids will gradually dissolve as the reaction progresses.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (10x the volume of acetic acid used). A white precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and unreacted glycine.

-

Purification: Recrystallize the crude solid from a hot mixture of ethanol and water (approximately 4:1 v/v). Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C overnight.

Workflow Visualization

Caption: Synthesis workflow for this compound.

Analytical Characterization (Self-Validation)

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should confirm the presence of the aromatic protons (a singlet or two doublets, depending on resolution) and the methylene protons of the acetic acid group (a singlet), with appropriate chemical shifts and integration values.

-

¹³C NMR will show characteristic peaks for the carbonyl carbons of the imide and carboxylic acid, as well as the aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The spectrum should display the [M-H]⁻ ion at m/z corresponding to 272.96, consistent with the molecular formula C₁₀H₅Cl₂NO₄.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of the key functional groups. Expect to see strong carbonyl stretching frequencies for the imide (~1770 and ~1710 cm⁻¹) and the carboxylic acid (~1720 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC. A pure sample should exhibit a single major peak, with purity typically exceeding 98%.

Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of this compound makes it a highly valuable building block in modern drug discovery.

Role as a Linker in PROTACs and ADCs

The carboxylic acid moiety is an ideal attachment point for synthesizing linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The phthalimide portion of the molecule is structurally related to thalidomide and its derivatives (lenalidomide, pomalidomide), which are well-known ligands for the E3 ubiquitin ligase Cereblon (CRBN).[13] Therefore, this compound can serve as a precursor for the "warhead" portion of a PROTAC designed to induce the degradation of a specific target protein.

Caption: Mechanism of Action for a PROTAC utilizing a phthalimide-based warhead.

Scaffold for Novel Kinase Inhibitors

The dichlorinated aromatic ring is an important feature for generating potent kinase inhibitors. The chlorine atoms can form specific halogen bonds with backbone atoms in the ATP-binding pocket of kinases, enhancing binding affinity and selectivity. The acetic acid handle allows for the exploration of structure-activity relationships (SAR) by building out different substituents to probe various regions of the kinase active site.

Precursor for Bioactive Small Molecules

Research into related isoindoline-1,3-dione derivatives has shown their potential as inhibitors of ribosome-inactivating proteins (RIPs).[3] This suggests that this compound could be a valuable starting material for developing novel anti-viral or anti-bacterial agents.[3] The core structure is also found in compounds with analgesic and anti-inflammatory properties.[5]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazard Identification: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C).[8][9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block with significant potential in the fields of medicinal chemistry and drug development. Its unique combination of a dichlorinated phthalimide core and a reactive acetic acid linker provides a versatile platform for creating complex and potent molecules. This guide has provided the essential technical information—from synthesis to potential applications—to empower researchers to fully leverage the capabilities of this valuable compound in their scientific endeavors.

References

-

PubChem. (n.d.). 2-(5-chloro-2-oxo-1H-indol-3-ylidene)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Fröhlich, J., & Wurz, G. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 10, 197-224. Retrieved from [Link]

-

Acta Scientific. (2019). A Review on Biological and Chemical Potential of Phthalimide and Maleimide Derivatives. Acta Scientific Pharmaceutical Sciences, 3(9). Retrieved from [Link]

-

Otsuka, Y., et al. (2021). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 19(3), 579-587. Retrieved from [Link]

-

Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 5(1), 81. Retrieved from [Link]

-

ResearchGate. (n.d.). New process for synthesis on n-methylphthalimide. Retrieved from [Link]

-

Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Retrieved from [Link]

-

Sciforum. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW DERIVATIVES OF ISOINDOLINE-1,3-DIONES AS NON-STEROIDAL ANALGESICS. Retrieved from [Link]

- Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.

-

ResearchGate. (n.d.). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Retrieved from [Link]

-

Organic Letters. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters, 26(4), 856-860. Retrieved from [Link]

-

ChemRxiv. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]

-

Vedantu. (n.d.). Phthalimide: Structure, Properties, Preparation, Uses & Reactions. Retrieved from [Link]

Sources

- 1. actascientific.com [actascientific.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound|CAS 111104-25-7 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. Phthalimide: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]

- 7. 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | C10H5Cl2NO4 | CID 712314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 111104-25-7|this compound|BLD Pharm [bldpharm.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Phthalimides [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. 1061605-21-7|2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic Acid: A Keystone Building Block for Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. This document elucidates its chemical identity, physicochemical properties, synthesis, reactivity, and its significant role as a scaffold in the generation of novel bioactive molecules.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific investigation. This section provides the definitive IUPAC name and a comprehensive list of synonyms for this compound, ensuring clarity and precision in research and communication.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetic acid [1].

Due to its complex structure, a variety of synonyms are used in commercial and academic literature. Researchers should be familiar with these alternatives to ensure comprehensive literature searches and accurate material sourcing.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| CAS Number | 111104-25-7[1] |

| Molecular Formula | C₁₀H₅Cl₂NO₄[1] |

| Molecular Weight | 274.06 g/mol [2] |

| Depositor-Supplied Synonyms | (5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetic acid, 2H-Isoindole-2-aceticacid, 5,6-dichloro-1,3-dihydro-1,3-dioxo-, 5,6-Dichloro-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid, (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, (5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETICACID, 5,6-Dichloro-1,3-dioxoisoindoline-2-acetic acid[1] |

Physicochemical Properties: A Blend of Stability and Reactivity

The physicochemical properties of a molecule dictate its behavior in both chemical reactions and biological systems. This compound possesses a unique combination of a stable heterocyclic core and a reactive carboxylic acid moiety.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 272.9595630 | PubChem[1] |

| Topological Polar Surface Area | 74.7 Ų | PubChem[1] |

Note: The data in Table 2 are computationally derived and provide estimations of the compound's properties. Experimental data for properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically for specific applications.

The dichloro-substituted aromatic ring provides a degree of lipophilicity and metabolic stability, while the carboxylic acid group imparts polarity and serves as a key handle for chemical modification. Solubility is generally expected to be higher in polar organic solvents such as DMSO and DMF[3].

Synthesis of this compound

The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry. The most direct and common method for preparing the title compound is through the condensation of 4,5-dichlorophthalic anhydride with glycine.

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid

Abstract: This technical guide provides a comprehensive analysis of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid (CAS No: 111104-25-7), a pivotal chemical building block in contemporary medicinal chemistry and materials science. We will dissect its core molecular architecture, outline a robust synthetic pathway, detail rigorous protocols for its structural characterization, and explore its functional implications in research and development. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile compound.

Introduction & Strategic Importance

This compound is a synthetic organic compound featuring a dichlorinated phthalimide (isoindoline-1,3-dione) scaffold N-substituted with an acetic acid moiety.[1] Its strategic importance stems from the unique combination of a rigid, electron-deficient aromatic core and a flexible, functionalizable carboxylic acid sidearm.

The phthalimide group is a well-established pharmacophore, while the dichloro-substitution pattern modulates the electronic properties and steric profile of the aromatic ring, influencing its binding interactions with biological targets. The terminal carboxylic acid serves as a versatile chemical handle, enabling straightforward derivatization through amide coupling or esterification to generate libraries of new chemical entities for structure-activity relationship (SAR) studies.[1] Consequently, this molecule is not merely an inert substance but a highly valuable synthon for constructing more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[1]

Molecular Architecture & Physicochemical Profile

The molecular structure of this compound is defined by two key domains: the planar isoindolinedione ring system and the attached carboxymethyl group. While the core ring is rigid, the single bonds connecting the acetic acid side chain allow for conformational flexibility. Based on crystallographic studies of analogous N-substituted phthalimides, the molecule as a whole is expected to be non-planar, with a significant dihedral angle between the plane of the isoindolinedione core and the plane of the carboxylic acid group.[2][3]

Caption: Figure 1: Key functional domains of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 111104-25-7 | [1][4] |

| Molecular Formula | C₁₀H₅Cl₂NO₄ | [1][4][5] |

| Molecular Weight | 274.05 g/mol | [1][4] |

| IUPAC Name | 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetic acid | [4] |

| SMILES | C1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)O | [4][6] |

| Storage | 2-8°C, Sealed in dry environment |[5][6] |

Synthesis & Purification: A Validated Protocol

The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry. The most direct and efficient pathway to the title compound is the condensation of 4,5-dichlorophthalic anhydride with glycine (aminoacetic acid). This reaction proceeds via the formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization upon heating to form the stable five-membered imide ring.

Causality in Protocol Design:

-

Solvent Choice: Glacial acetic acid is selected as the solvent because it readily dissolves the reactants and the intermediate, and its high boiling point provides the necessary thermal energy to drive the final dehydrative cyclization step.

-

Purification Strategy: The product is significantly less soluble in water than the reactants. Pouring the reaction mixture into cold water causes the product to precipitate, providing a simple and effective primary purification step (work-up). Recrystallization from an ethanol/water mixture is a classic technique for purifying organic acids, balancing solubility at high temperatures with insolubility at low temperatures to yield high-purity crystals.

Sources

- 1. This compound|CAS 111104-25-7 [benchchem.com]

- 2. 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | C10H5Cl2NO4 | CID 712314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 111104-25-7|this compound|BLD Pharm [bldpharm.com]

The Emergence of Dichloro-dioxoisoindolinyl Acetic Acid Compounds: A Technical Guide to their Discovery, Mechanism, and Application in Targeted Protein Degradation

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving significance of dichloro-dioxoisoindolinyl acetic acid compounds. From their origins rooted in the chemical space of thalidomide and its immunomodulatory analogs (IMiDs), these molecules have emerged as critical tools and potential therapeutic agents in the field of targeted protein degradation (TPD). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, mechanism of action, and key experimental protocols for the characterization of these compounds. We will delve into their interaction with the E3 ubiquitin ligase Cereblon (CRBN), their role as molecular glues, and the downstream consequences for cellular protein homeostasis. This document aims to serve as a foundational resource, bridging the historical context of these compounds with their modern applications in drug discovery.

Introduction: From Thalidomide's Legacy to Precision Protein Degradation

The history of dichloro-dioxoisoindolinyl acetic acid compounds is intrinsically linked to the complex legacy of thalidomide. Initially developed in the 1950s as a sedative, thalidomide was later discovered to possess potent anti-inflammatory and anti-angiogenic properties, leading to its repurposing for the treatment of multiple myeloma and other conditions.[1][2] The quest to understand thalidomide's pleiotropic effects and to develop safer, more potent analogs gave rise to the class of immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide.[3] A pivotal breakthrough in the field was the identification of Cereblon (CRBN) as the primary target of thalidomide and its analogs.[4] These molecules were found to act as "molecular glues," inducing proximity between CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, and specific "neosubstrate" proteins that are not normally targeted by this ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, such as the transcription factors IKZF1 and IKZF3.[5][6]

This newfound understanding of IMiDs as modulators of protein degradation opened up the exciting field of targeted protein degradation (TPD). TPD offers a novel therapeutic modality with the potential to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors. Within this context, the exploration of novel scaffolds that can engage CRBN and induce the degradation of specific target proteins has become a major focus of drug discovery. Dichloro-dioxoisoindolinyl acetic acid compounds represent a key class of such molecules, emerging from structure-activity relationship (SAR) studies aimed at optimizing the properties of thalidomide analogs. The dichloro-substitution on the phthalimide ring has been investigated as a means to modulate the potency, selectivity, and physicochemical properties of these CRBN-binding agents.[7]

This guide will provide a detailed examination of the discovery, synthesis, and biological characterization of a specific and commercially available example of this class: 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid.[8] We will explore its mechanism of action as a Cereblon modulator and provide detailed protocols for its synthesis and for key biological assays used to evaluate its activity.

Synthesis and Characterization of Dichloro-dioxoisoindolinyl Acetic Acid Compounds

The synthesis of dichloro-dioxoisoindolinyl acetic acid compounds generally follows established procedures for the preparation of N-substituted phthalimides. The key starting material is a dichlorinated phthalic anhydride, which is then reacted with an amino acid or a derivative thereof. For the purposes of this guide, we will focus on the synthesis of this compound.

Synthetic Pathway

The synthesis of this compound can be achieved through a straightforward condensation reaction between 4,5-dichlorophthalic anhydride and glycine.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-substituted phthalimides.[9][10]

Materials:

-

4,5-Dichlorophthalic anhydride

-

Glycine

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,5-dichlorophthalic anhydride (1 molar equivalent) and glycine (1.1 molar equivalents).

-

Solvent Addition: Add a sufficient volume of glacial acetic acid to the flask to ensure good stirring of the reaction mixture.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion and Cooldown: Once the reaction is complete (typically after several hours, as determined by TLC), remove the heat source and allow the mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker of cold deionized water with stirring. A precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any residual acetic acid and unreacted glycine.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

-

Drying: Dry the purified product under vacuum.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Mechanism of Action: A Molecular Glue for Targeted Protein Degradation

The biological activity of dichloro-dioxoisoindolinyl acetic acid compounds, like other IMiDs, is primarily mediated through their interaction with Cereblon (CRBN).[3] These compounds function as molecular glues, inducing a novel protein-protein interaction between CRBN and specific "neosubstrate" proteins.

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The Cullin-4 (CUL4) E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of a significant portion of the cellular proteome. The complex consists of the scaffold protein CUL4, the RING-box protein 1 (RBX1), the DNA damage-binding protein 1 (DDB1), and a substrate receptor. CRBN serves as a substrate receptor for this complex, and its role is to specifically recognize and bind to proteins that are destined for ubiquitination.

Molecular Glue-Induced Neosubstrate Degradation

Dichloro-dioxoisoindolinyl acetic acid compounds bind to a specific pocket on the surface of CRBN. This binding event alters the surface of CRBN, creating a new binding interface that is recognized by specific neosubstrates, most notably the Ikaros family of transcription factors, IKZF1 and IKZF3.[5][6] The formation of this ternary complex (CRBN-compound-neosubstrate) brings the neosubstrate into close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Caption: Mechanism of action of dichloro-dioxoisoindolinyl acetic acid compounds.

Downstream Biological Consequences

The degradation of neosubstrates like IKZF1 and IKZF3 has profound effects on cellular function, particularly in the context of cancer and immunology. IKZF1 and IKZF3 are critical for the development and function of B-cells, and their degradation is a key mechanism underlying the anti-myeloma activity of IMiDs.[6] In addition to their direct effects on cancer cells, IMiDs also modulate the tumor microenvironment by altering the production of cytokines and enhancing the activity of T-cells and Natural Killer (NK) cells.[2][11] The dichloro-substitution on the phthalimide ring is hypothesized to influence the binding affinity for CRBN and the efficiency of neosubstrate recruitment, thereby potentially modulating the overall biological activity of the compound.

Biological Evaluation: Key Experimental Workflows

The biological characterization of dichloro-dioxoisoindolinyl acetic acid compounds involves a series of in vitro assays to determine their binding to CRBN, their ability to induce the degradation of target proteins, and their functional effects on cells.

Cereblon Binding Assays

Determining the binding affinity of a compound for CRBN is a critical first step in its evaluation. Several assay formats can be employed for this purpose, with Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) being two of the most common.

4.1.1. Fluorescence Polarization (FP) Binding Assay Protocol

This protocol is based on the principle of competitive binding, where the test compound displaces a fluorescently labeled tracer from its binding site on CRBN, resulting in a decrease in the FP signal.

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled thalidomide)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Test compound (dichloro-dioxoisoindolinyl acetic acid)

-

Positive control (e.g., pomalidomide)

-

96- or 384-well black microplates

-

Fluorescence microplate reader capable of measuring FP

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. Prepare a working solution of the fluorescent tracer and CRBN protein in assay buffer.

-

Assay Plate Setup: Add a small volume of the test compound or control to the wells of the microplate.

-

Protein and Tracer Addition: Add the CRBN protein and fluorescent tracer mixture to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of tracer binding for each concentration of the test compound and determine the IC50 value.

Protein Degradation Assays

Once CRBN binding is confirmed, the next step is to assess the compound's ability to induce the degradation of specific neosubstrates. Western blotting is a standard technique for this purpose.

4.2.1. Western Blotting Protocol for Neosubstrate Degradation

Materials:

-

Cancer cell line known to express CRBN and the neosubstrate of interest (e.g., MM.1S multiple myeloma cells)

-

Cell culture medium and supplements

-

Test compound (dichloro-dioxoisoindolinyl acetic acid)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a negative control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against the neosubstrate (e.g., anti-IKZF1), CRBN, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system and membranes

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound, vehicle control (DMSO), and a proteasome inhibitor control for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies against the neosubstrate, CRBN, and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the neosubstrate levels to the loading control to determine the extent of protein degradation at each compound concentration.

Caption: A typical workflow for the biological evaluation of dichloro-dioxoisoindolinyl acetic acid compounds.

Data Presentation and Interpretation

The data generated from the biological assays should be presented in a clear and quantitative manner to allow for meaningful interpretation and comparison between different compounds.

Quantitative Data Summary

| Compound | CRBN Binding IC50 (µM) | IKZF1 DC50 (µM) | IKZF1 Dmax (%) | Cell Viability IC50 (µM) |

| Thalidomide | Value | Value | Value | Value |

| Lenalidomide | Value | Value | Value | Value |

| Pomalidomide | Value | Value | Value | Value |

| This compound | To be determined | To be determined | To be determined | To be determined |

Note: The values for the dichloro-compound are to be determined experimentally. The values for the reference compounds can be obtained from the literature.

Conclusion and Future Directions

Dichloro-dioxoisoindolinyl acetic acid compounds represent a fascinating and important class of molecules at the forefront of targeted protein degradation. Their discovery and development are a direct extension of the rich history of thalidomide and its analogs, and they serve as a powerful illustration of how a deep understanding of drug mechanism can lead to the rational design of novel therapeutics. The ability of these compounds to hijack the cellular protein degradation machinery through their interaction with Cereblon opens up a vast new landscape for drug discovery, with the potential to address a wide range of diseases driven by the aberrant expression or function of specific proteins.

The future of this field will likely involve the development of even more potent and selective CRBN modulators with tailored neosubstrate degradation profiles. The dichloro-substitution pattern is just one of many chemical modifications that can be explored to fine-tune the properties of these molecules. Furthermore, the principles learned from the study of these compounds are being applied to the development of heterobifunctional degraders, or PROTACs (Proteolysis-Targeting Chimeras), which link a CRBN-binding moiety to a ligand for a specific protein of interest, thereby enabling the targeted degradation of virtually any protein in the cell.

As our understanding of the ubiquitin-proteasome system and the intricacies of E3 ligase biology continues to grow, so too will our ability to design and develop novel protein-degrading molecules with unprecedented precision and therapeutic potential. The dichloro-dioxoisoindolinyl acetic acid compounds, born from the legacy of thalidomide, will undoubtedly continue to play a crucial role in this exciting and rapidly evolving field.

References

- Al-Salahi, R.; Alswaidan, I.; Marzouk, M. Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones. Int. J. Mol. Sci.2014, 15, 22483–22491.

-

Al-Tel, T. H.; Al-Qawasmeh, R. A. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules2017 , 22(1), 123. [Link]

- Asatsuma-Okumura, T.; Ito, T.; Handa, H. Molecular mechanisms of cereblon-based drugs. Pharmacol. Ther.2019, 202, 132-139.

-

Barluenga, J.; et al. Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. Biosci. Biotechnol. Biochem.2000 , 64(4), 808-812. [Link]

-

Bond, M. J.; et al. Orthogonal IMiD-Degron Pairs Induce Selective Protein Degradation in Cells. ACS Chem. Biol.2021 , 16(12), 2848–2857. [Link]

- Chen, L.; et al. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. Pharm. Chem. J.2023, 57, 1-13.

- Fischer, E. S.; et al. The role of Cereblon in the biological activity of immunomodulatory drugs. Annu. Rev. Pharmacol. Toxicol.2016, 56, 49-67.

-

Gandhi, A. K.; et al. Properties of thalidomide and its analogues: Implications for anticancer therapy. Curr. Cancer Drug Targets2004 , 4(8), 629-639. [Link]

-

Gaspari, M.; et al. Development of Analogs of Thalidomide. Encyclopedia2022 , 2(4), 1805-1815. [Link]

- Hansen, J. D.; et al. Thalidomide and its analogues: a review of the literature. Expert Opin. Pharmacother.2004, 5(8), 1777-1788.

-

Ito, T.; et al. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. J. Med. Chem.2019 , 62(14), 6575–6586. [Link]

- Kataria, S.; et al. Comprehensive DFT and TD-DFT studies on the photophysical properties of 5,6-dichloro-1,3-bis(2-pyridylimino)-4,7-dihydroxyisoindole: a new class of ESIPT fluorophore. J. Fluoresc.2016, 26, 1805-1812.

- Krönke, J.; et al. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science2014, 343(6168), 301-305.

-

Kumar, D.; et al. Design and synthesis of tetrahydrochromeno[3,4- e ]isoindole-1,3(2 H ,3a H )-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial and antifungal evaluation. RSC Adv.2015 , 5, 22461-22470. [Link]

-

Li, Z.; et al. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules2021 , 26(14), 4291. [Link]

-

Liu, Y.; et al. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. FASEB J.2015 , 29(12), 4829-4839. [Link]

- Majed, A. A.; et al. Synthesis and characterization of some new N-substituted phthalimide. Pharm. Chem. J.2016, 3(4), 202-207.

- Muller, G. W.; et al. Amino-substituted thalidomide analogs: potent inhibitors of tumor necrosis factor-alpha production. J. Med. Chem.1996, 39(17), 3238-3240.

-

Neklesa, T. K.; et al. Peptidic degron for IMiD-induced degradation of heterologous proteins. Proc. Natl. Acad. Sci. U.S.A.2019 , 116(7), 2539-2544. [Link]

-

Pettersson, M.; et al. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Med. Chem.2022 , 13, 1533-1551. [Link]

-

Quach, H.; et al. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia2010 , 24(1), 22-32. [Link]

-

Saeed, A.; et al. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. Molecules2012 , 17(10), 11463-11477. [Link]

- Stewart, A. K. How I treat multiple myeloma. Blood2009, 114(18), 3763-3770.

-

Cereblon E3 ligase modulator. Wikipedia. Accessed January 23, 2026. [Link]

-

Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western. Bio-Techne. Accessed January 23, 2026. [Link]

-

Lopez-Girona, A.; et al. Modulation of cereblon levels by anti-myeloma agents. Leuk. Lymphoma2015 , 56(9), 2637-2645. [Link]

-

Tataranni, T.; Piccoli, C. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Oxid. Med. Cell. Longev.2019 , 2019, 8201079. [Link]

- Toure, M.; Crews, C. M. Small Molecules that Induce Targeted Protein Degradation: A Springboard to a New Therapeutic Paradigm. Angew. Chem. Int. Ed. Engl.2016, 55(52), 1966-1973.

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

- Zhan, F.; et al. The molecular mechanism of action of the immunomodulatory drugs (IMiDs) in multiple myeloma. Leuk. Lymphoma2013, 54(4), 683-687.

-

Zolek, T.; et al. A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules2021 , 26(14), 4338. [Link]

Sources

- 1. Properties of thalidomide and its analogues: Implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 4. Modulation of cereblon levels by anti-myeloma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orthogonal IMiD-Degron Pairs Induce Selective Protein Degradation in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidic degron for IMiD-induced degradation of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound|CAS 111104-25-7 [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Picloram: A Technical Guide to a Synthetic Auxin Analog for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Picloram, a potent and selective synthetic auxin analog. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a cohesive narrative grounded in scientific integrity. We will dissect the molecular mechanism of Picloram, detailing its interaction with the auxin signaling pathway, and provide validated, step-by-step experimental protocols for its study. This guide is structured to empower researchers with both the theoretical underpinnings and the practical methodologies required to effectively utilize and investigate Picloram and other synthetic auxin analogs.

Introduction: The Rationale for Synthetic Auxin Analogs

The natural plant hormone, indole-3-acetic acid (IAA), is a master regulator of plant growth and development, orchestrating processes from cell division and elongation to organogenesis and tropic responses. However, its practical application in agriculture and research is limited by its susceptibility to enzymatic degradation and light sensitivity. This has driven the development of synthetic auxin analogs, which mimic the biological activity of IAA but possess greater stability and, in many cases, enhanced selectivity.

Picloram, a chlorinated derivative of picolinic acid, stands as a prominent example of a successful synthetic auxin.[1][2] It is widely utilized as a systemic herbicide for the control of broadleaf weeds and woody plants, with a notable resistance in most grass species.[2][3] This selectivity, coupled with its high potency, makes Picloram a valuable tool in both agricultural settings and as a molecular probe to dissect the complexities of auxin perception and signaling.

Physicochemical Properties and Synthesis of Picloram

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application and study.

| Property | Value | Reference |

| Chemical Name | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | [2] |

| Molecular Formula | C₆H₃Cl₃N₂O₂ | [2] |

| Molar Mass | 241.46 g/mol | [2] |

| Appearance | Colorless to white crystalline solid | [2] |

| Water Solubility | 430 mg/L (25 °C) | [2] |

| Soil Half-life | 20-300 days | [4] |

The synthesis of Picloram is a multi-step process that is well-established in industrial chemistry.[5] A generalized workflow is presented below.

The process typically begins with the chlorination of a picolinic acid derivative to introduce three chlorine atoms onto the pyridine ring.[5] This is followed by an ammonolysis step, where an amino group is introduced at the 4-position, yielding the final Picloram molecule.[5]

Molecular Mechanism of Action: A Tale of Selective Recognition

Picloram's herbicidal activity stems from its ability to act as an auxin mimic, leading to uncontrolled and disorganized plant growth at high concentrations.[6] At the molecular level, Picloram hijacks the plant's natural auxin signaling pathway. This pathway is centered around the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[7][8]

In the presence of auxin, the TIR1/AFB proteins form a complex with Aux/IAA transcriptional repressors, targeting them for ubiquitination and subsequent degradation by the 26S proteasome.[7][8] The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes.

Crucially, Picloram exhibits a remarkable selectivity for specific members of the TIR1/AFB family. In Arabidopsis thaliana, Picloram preferentially binds to co-receptor complexes containing AFB4 and, most notably, AFB5, while showing significantly weaker interaction with TIR1.[1][7][8] This selective binding is a key determinant of its herbicidal specificity.

Experimental Protocols for the Study of Picloram

To facilitate rigorous scientific investigation, this section provides detailed, step-by-step methodologies for key experiments related to the study of Picloram.

Protocol for Lettuce (Lactuca sativa) Seed Bioassay for Auxin Activity

This bioassay provides a rapid and sensitive method for assessing the auxin-like activity of Picloram by measuring its effect on seedling root and hypocotyl elongation.[3][9][10][11]

Materials:

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Lettuce seeds (Lactuca sativa)

-

Picloram stock solution (e.g., 1 mM in DMSO)

-

Distilled water

-

Incubator or growth chamber

Procedure:

-

Preparation of Picloram Solutions: Prepare a serial dilution of the Picloram stock solution in distilled water to achieve the desired test concentrations (e.g., 10⁻⁸ M to 10⁻³ M). Include a control with only distilled water.

-

Seed Sterilization (Optional but Recommended): To prevent fungal growth, surface sterilize lettuce seeds by soaking them in a 10% bleach solution for 15 minutes, followed by thorough rinsing with sterile distilled water.[11]

-

Assay Setup: Place one sheet of filter paper in each petri dish. Pipette 2-3 mL of the respective Picloram solution or control onto the filter paper to ensure it is evenly moistened.

-

Seed Plating: Place 10-20 lettuce seeds on the filter paper in each petri dish, ensuring they are evenly spaced.

-

Incubation: Seal the petri dishes with parafilm or place them in a sealed plastic bag to maintain humidity. Incubate in the dark at a constant temperature (e.g., 25°C) for 72 hours.

-

Data Collection: After the incubation period, measure the length of the primary root and hypocotyl of each germinated seedling to the nearest millimeter.

-

Analysis: Calculate the average root and hypocotyl length for each concentration. Express the results as a percentage of the control and plot a dose-response curve.

Protocol for Quantification of Picloram in Soil and Water Samples by HPLC-UV

This protocol outlines a robust method for the extraction and quantification of Picloram from environmental matrices using High-Performance Liquid Chromatography with UV detection.[2][12]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid

-

Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup and concentration)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation (Water): Filter the water sample through a 0.45 µm filter. If low concentrations are expected, use SPE for sample concentration.

-

Sample Preparation (Soil):

-

Air-dry the soil sample and sieve to remove large debris.

-

Extract a known weight of soil (e.g., 10 g) with a suitable solvent (e.g., methanol or a basic aqueous solution) by shaking or sonication.

-

Centrifuge the mixture and collect the supernatant.

-

The extract may require further cleanup using SPE.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid) in an isocratic or gradient elution. A common starting point is a 40:60 (v/v) mixture of acetonitrile and acidified water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 254 nm.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

-

Quantification: Prepare a calibration curve using Picloram standards of known concentrations. Quantify the Picloram in the samples by comparing their peak areas to the calibration curve.

Protocol for In Vitro Pull-Down Assay to Demonstrate Picloram-Mediated Interaction between AFB5 and Aux/IAA

This assay provides direct evidence of Picloram's role in promoting the interaction between the AFB5 co-receptor and an Aux/IAA repressor protein.[5][7][8][13]

Materials:

-

Recombinant GST-tagged Aux/IAA protein (e.g., GST-IAA7)

-

Recombinant Myc-tagged AFB5 protein

-

Glutathione-sepharose beads

-

Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

-

Wash buffer (pull-down buffer without protease inhibitors)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Picloram stock solution

-

SDS-PAGE and Western blotting reagents and equipment

-

Anti-Myc antibody

Procedure:

-

Protein Expression and Purification: Express and purify recombinant GST-Aux/IAA and Myc-AFB5 proteins according to standard protocols.

-

Binding Reaction:

-

In a microcentrifuge tube, combine glutathione-sepharose beads, purified GST-Aux/IAA, and purified Myc-AFB5 in pull-down buffer.

-

Add Picloram to the desired final concentration (e.g., 50 µM) or the equivalent volume of solvent for the control.

-

Incubate the mixture at 4°C with gentle rotation for 1-2 hours.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with wash buffer to remove non-specific binding proteins.

-

-

Elution and Detection:

-

Resuspend the washed beads in elution buffer and boil for 5 minutes to elute the protein complexes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Myc antibody to detect the presence of co-precipitated Myc-AFB5.

-

Data Presentation: Dose-Response and Structure-Activity Relationships

Quantitative data is essential for understanding the potency and selectivity of synthetic auxins.

Dose-Response of Picloram on Susceptible Weed Species

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to correlate the chemical structure of molecules with their biological activity. For picolinate herbicides like Picloram, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for potent herbicidal activity.[14][15][16][17][18]

These studies typically reveal that the electronic and steric properties of substituents on the picolinic acid core are critical for binding to the auxin co-receptor complex.

Concluding Remarks and Future Directions

Picloram serves as a powerful example of the successful application of chemical synthesis to generate a stable and selective analog of a natural plant hormone. Its unique interaction with the AFB4/AFB5 co-receptors has not only provided an effective herbicidal solution but has also opened new avenues for research into the intricacies of auxin signaling.

Future research in this area will likely focus on:

-

Elucidating the structural basis of Picloram's selectivity for AFB4/AFB5: High-resolution crystal structures of the Picloram-AFB5-Aux/IAA complex will provide invaluable insights for the rational design of even more selective auxin analogs.

-

Transcriptomic and proteomic studies: Comprehensive analysis of the downstream gene and protein expression changes following Picloram treatment will further delineate the specific signaling cascades it activates.

-

Development of novel synthetic auxins with tailored properties: Leveraging the knowledge gained from Picloram and other synthetic auxins, the development of new compounds with improved efficacy, selectivity, and environmental profiles is an ongoing endeavor.

This guide has provided a comprehensive technical overview of Picloram, from its fundamental properties to its molecular mechanism and the experimental methodologies for its study. It is our hope that this resource will serve as a valuable tool for researchers and professionals in the field, fostering further innovation and discovery in the fascinating world of synthetic auxin analogs.

References

-

Prigge, M. J., Greenham, K., Zhang, Y., Santner, A., Castillejo, C., Mutka, A. M., ... & Estelle, M. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. G3: Genes, Genomes, Genetics, 6(5), 1385–1391. [Link]

-

Walsh, T. A., Neal, R., Merlo, A. O., Honma, M., Hicks, G. R., & Wolff, K. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542-552. [Link]

-

ResearchGate. (n.d.). The AFB4 and AFB5 proteins respond to picloram. (A and B) Pulldown... [Link]

-

AERU. (n.d.). Picloram (Ref: X 159868). University of Hertfordshire. [Link]

-

Prigge, M. J., Greenham, K., Zhang, Y., Santner, A., Castillejo, C., Mutka, A. M., ... & Estelle, M. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. PubMed. [Link]

-

Graphviz. (2024). DOT Language. [Link]

-

PubMed. (n.d.). 3D QSAR Pharmacophore, CoMFA and CoMSIA Based Design and Docking Studies on Phenyl Alkyl Ketones as Inhibitors of Phosphodiesterase 4. [Link]

-

PubChem. (n.d.). Picloram. National Center for Biotechnology Information. [Link]

-

Washington State Department of Transportation. (2017). Picloram Roadside Vegetation Management Herbicide Fact Sheet. [Link]

-

Reid, C. P. P., & Hurtt, W. (1970). A Rapid Bioassay for Simultaneous Identification and Quantitation of Picloram in Aqueous Solution. Defense Technical Information Center. [Link]

-

Golisz, A., Sugawara, F., & Fujii, Y. (2008). Microarray expression profiling of Arabidopsis thaliana L. in response to allelochemicals identified in buckwheat. Journal of experimental botany, 59(11), 3099–3109. [Link]

-

ResearchGate. (n.d.). Summary of the lettuce seed bioassay technique. Adapted from reference 20. [Link]

-

Ling, Z., Chen, Y., Luo, Y., Chen, Z., & Wang, Y. (2022). RNA Sequencing of Arabidopsis thaliana Seedlings after Non-Thermal Plasma-Seed Treatment Reveals Upregulation in Plant Stress and Defense Pathways. International Journal of Molecular Sciences, 23(6), 3070. [Link]

-

Cessna, A. J., & Gummer, W. D. (1984). SOLID-PHASE EXTRACTION OF DICAMBA AND PICLORAM FROM WAER AND SOIL SAMPLES FOR HPLC. National Water Research Institute. [Link]

-

YouTube. (2021). Graphviz tutorial. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. Molecules, 29(11), 2533. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Greenbook.net. (n.d.). AG Picloram 22K Specimen Label. [Link]

-

Affinisep. (n.d.). AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. [Link]

-

Girke, T., Todd, J., Ruuska, S., White, J., Benning, C., & Ohlrogge, J. (2000). Microarray analysis of developing Arabidopsis seeds. Plant physiology, 124(4), 1570–1581. [Link]

-

BIO 131 Lab Manual. (n.d.). Lettuce Seeds. [Link]

-

Canada.ca. (n.d.). PICLORAM HERBICIDE. [Link]

-

ResearchGate. (n.d.). (PDF) Determination of picloram in waters by sequential injection chromatography with UV detection. [Link]

-

A Quick Introduction to Graphviz. (2017). [Link]

-

PubMed. (n.d.). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. [Link]

-

bioRxiv. (2021). The regulatory landscape of Arabidopsis thaliana roots at single-cell resolution. [Link]

-

Research Unit of Computer Graphics | TU Wien. (n.d.). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. [Link]

-

PubMed. (n.d.). 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. [Link]

-

PubMed. (n.d.). Synthesis, ligand binding, QSAR, and CoMFA study of 3 beta-(p-substituted phenyl)tropane-2 beta-carboxylic acid methyl esters. [Link]

-

International Journal of Advanced Research in Innovative Ideas and Technology. (n.d.). Analytical method development for combination pesticides of picloram and fluroxypyr by reverse phase High Performance Liquid Chr. [Link]

-

MDPI. (2022). Transcriptome Analysis Reveals Genes Responsive to Three Low-Temperature Treatments in Arabidopsis thaliana. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. wsdot.wa.gov [wsdot.wa.gov]

- 5. researchgate.net [researchgate.net]

- 6. invasive.org [invasive.org]

- 7. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. learning-center.homesciencetools.com [learning-center.homesciencetools.com]

- 11. BIO 131 Lab Manual - Lettuce Seeds [sites.google.com]

- 12. library.wrds.uwyo.edu [library.wrds.uwyo.edu]

- 13. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, ligand binding, QSAR, and CoMFA study of 3 beta-(p-substituted phenyl)tropane-2 beta-carboxylic acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid, a synthetic compound with a diverse range of biological activities. This document delves into its chemical properties, synthesis, and multifaceted roles as an anticancer, anti-inflammatory, and antimicrobial agent. Particular emphasis is placed on its potential as a lead compound for the inhibition of ribosome-inactivating proteins (RIPs). This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery, offering detailed insights into its molecular targets and signaling pathways.

Introduction: Unveiling a Multifaceted Molecule

This compound is a synthetic organic compound belonging to the isoindoline-1,3-dione class of molecules.[1] Its structure features a dichlorinated phthalimide core linked to an acetic acid moiety. This compound has garnered significant interest within the scientific community due to its potential as a versatile chemical building block for the synthesis of more complex, biologically active molecules.[1] The presence of the reactive carboxylic acid group allows for straightforward chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents.

Initial investigations have revealed that this compound exhibits a promising spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide will provide a detailed exploration of the current understanding of its mechanisms of action in these different therapeutic areas.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and drug development.

| Property | Value | Reference |

| CAS Number | 111104-25-7 | |

| Molecular Formula | C₁₀H₅Cl₂NO₄ | |

| Molecular Weight | 274.06 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Synthesis

The synthesis of this compound is typically achieved through a straightforward condensation reaction.

Diagram of the General Synthesis Pathway:

Caption: General synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4,5-dichlorophthalic anhydride and glycine.

-

Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified this compound.

Mechanism of Action: A Multi-pronged Approach

The biological activities of this compound are diverse, suggesting that it interacts with multiple cellular targets and pathways. The following sections detail its proposed mechanisms of action in different therapeutic contexts.

Anticancer Activity

Derivatives of isoindoline-1,3-dione have shown promise as anticancer agents.[1][2][3] The primary mechanism of action for the anticancer effects of this compound and its analogs appears to be the induction of apoptosis in cancer cells.

4.1.1. Induction of Apoptosis

Studies on related isoindoline-1,3-dione derivatives have demonstrated their ability to induce programmed cell death in various cancer cell lines.[1][4] This process is often mediated through the activation of the intrinsic apoptotic pathway.

Signaling Pathway of Apoptosis Induction:

Caption: Proposed apoptotic pathway initiated by the compound.

This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes, ultimately leading to the execution of apoptosis.[4]

4.1.2. Cell Cycle Arrest

In addition to inducing apoptosis, some isoindoline-1,3-dione derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[4] This effect is often observed at the G2/M phase of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7) in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Inhibition of Ribosome-Inactivating Proteins (RIPs)

A particularly noteworthy potential mechanism of action for this compound and its derivatives is the inhibition of ribosome-inactivating proteins (RIPs).[5][6][7] RIPs are enzymes that depurinate ribosomal RNA, leading to an irreversible inhibition of protein synthesis and subsequent cell death.[5][8]

The proposed "doorstop" mechanism suggests that small molecules like this compound can bind to the active site of RIPs, physically blocking the access of the rRNA substrate and thereby inhibiting their enzymatic activity. This represents a promising strategy for the development of antidotes against toxic RIPs and for the therapeutic targeting of RIP-producing pathogens.

Anti-inflammatory Activity

Phthalimide derivatives have long been recognized for their anti-inflammatory properties, with thalidomide being a well-known example.[9][10] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines.

Mechanism of Anti-inflammatory Action:

Caption: Inhibition of TNF-α production as a key anti-inflammatory mechanism.

Specifically, phthalimide derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.[10][11] This inhibition can occur at the level of transcription and translation of the TNF-α gene.

Antimicrobial Activity

The phthalimide scaffold is also present in a number of compounds with antimicrobial activity.[12][13][14] Derivatives of this compound have been investigated for their potential to combat various bacterial and fungal pathogens. The exact mechanism of antimicrobial action is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents with a wide range of potential applications. Its multifaceted mechanism of action, encompassing anticancer, anti-inflammatory, and antimicrobial activities, makes it a subject of considerable interest for further research.

Future studies should focus on:

-

Elucidating Specific Molecular Targets: Identifying the precise protein targets of this compound is crucial for a complete understanding of its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure will help in optimizing its potency and selectivity for different therapeutic applications.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety profile of this compound and its derivatives.

References

-

Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). ResearchGate. [Link]

-

2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid. PubChem. [Link]

-

Ribosome-inactivating proteins: Potent poisons and molecular tools. (2014). PMC. [Link]

-

Phthalimides as anti-inflammatory agents. (2024). PMC. [Link]

-

Synthesis, Reactions, and Antimicrobial Evaluation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives. (2022). ResearchGate. [Link]

-

Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2023). MDPI. [Link]

-

Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. (2024). MDPI. [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. [Link]

-

Ribosome-Inactivating and Related Proteins. (2011). MDPI. [Link]

-

Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. (2002). ResearchGate. [Link]

-

HIGHLY TOXIC RIBOSOME-INACTIVATING PROTEINS AS CHEMICAL WARFARE OR TERRORIST AGENTS. (2018). Military Medical Science Letters. [Link]

-

Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. (2015). Der Pharma Chemica. [Link]

-

Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (2021). MDPI. [Link]

-

Ribosome Inactivating Proteins from Plants: Biological Properties and their Use in Experimental Therapy. (2014). ResearchGate. [Link]

-

40 synthesis of novel isoindoline-1,3-dione n-derivatives as promising anticancer agent. (n.d.). ZSMU. [Link]

-

Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. (2002). PubMed. [Link]

-

Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. (2024). F1000Research. [Link]

-

Special Issue: Synthesis, Application, and Biological Evaluation of Chemical Organic Compounds. (2023). MDPI. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). NIH. [Link]

-

Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. [Link]

-

Synthesis and antimicrobial activity of α N-Phthilimido and acetimido derivatives from amino acids and Anhydrides. (2016). ResearchGate. [Link]

-

Isolation, Characterization and Biological Action of Type-1 Ribosome-Inactivating Proteins from Tissues of Salsola soda L. (2022). MDPI. [Link]

-

Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. (2026). ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. (2020). MDPI. [Link]

-